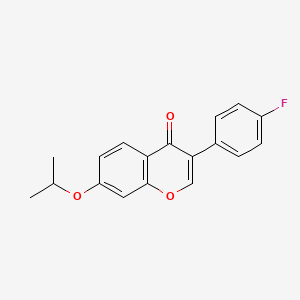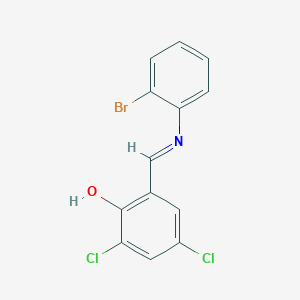
N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C26H30N2O4S2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxyl and methyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of aromatic derivatives.
科学的研究の応用
N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
類似化合物との比較
Similar Compounds
- N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYLBENZENECARBOXIMIDAMIDE
Uniqueness
N-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENESULFONAMIDE is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C26H31NO5S2 |
|---|---|
分子量 |
501.7 g/mol |
IUPAC名 |
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C26H31NO5S2/c1-17(2)24-15-21(16-25(18(3)4)26(24)28)27(33(29,30)22-11-7-19(5)8-12-22)34(31,32)23-13-9-20(6)10-14-23/h7-18,28H,1-6H3 |
InChIキー |
SGWORQJAQXVBBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C(=C2)C(C)C)O)C(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)
![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)

![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)




![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)

